2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Description
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with tetramethyl and methylpyridinyl substituents, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-7-6-8-17-16(10)18-21(19,20)15-13(4)11(2)9-12(3)14(15)5/h6-9H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQVPATZQOFBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of Tetramethyl Groups: The tetramethyl groups can be introduced through Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylpyridinyl Group: The final step involves the coupling of the methylpyridinyl group to the benzenesulfonamide core, which can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzenesulfonic acids or benzenesulfonyl chlorides.
Reduction: Formation of benzenesulfonamides or benzenesulfonic acids.
Substitution: Formation of halogenated or nitrated benzenesulfonamides.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The tetramethyl and methylpyridinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the methylpyridinyl group, which may result in different biological activity.
N-(3-methylpyridin-2-yl)benzenesulfonamide: Lacks the tetramethyl groups, potentially affecting its chemical reactivity and biological properties.
Uniqueness
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of both tetramethyl and methylpyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2,3,5,6-tetramethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- CAS Number : 527-35-5
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study conducted by Umesha et al. (2009) highlights its effectiveness against various bacterial strains. The compound's structure-activity relationship (SAR) indicates that modifications to the pyridine and sulfonamide groups can enhance its antimicrobial efficacy.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity. A study by Sivaramkumar et al. (2010) reported that it inhibits key inflammatory pathways by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been investigated in vitro against various cancer cell lines. Preliminary results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : Downregulation of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study by Umesha et al. highlighted the compound's ability to combat antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent.
- Inflammation Model : In vivo studies demonstrated significant reduction in inflammation markers in animal models treated with the compound, suggesting its potential for therapeutic use in chronic inflammatory conditions.
- Cancer Research : In vitro assays indicated that the compound could sensitize cancer cells to chemotherapy agents, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
